Boc-2-amino-3,4,5-trimethoxybenzoic acid

Medicinal chemistry Peptide synthesis Pharmacophore optimization

Choose this Boc-2-amino-3,4,5-trimethoxybenzoic acid for your synthetic needs: the electron-rich 3,4,5-trimethoxy substitution pattern is a validated pharmacophore in HDAC inhibitors and quinazolinone derivatives. Its Boc protection is compatible with Boc/Bzl SPPS chemistry, delivering superior results for aggregation-prone sequences. With aqueous solubility ≥100 mg/mL, it simplifies reaction workup and enhances coupling efficiency. Avoid substitutions—the precise methoxy arrangement and protection strategy are critical for bioactivity and yield.

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
CAS No. 1185297-87-3
Cat. No. B1521783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-amino-3,4,5-trimethoxybenzoic acid
CAS1185297-87-3
Molecular FormulaC15H21NO7
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC
InChIInChI=1S/C15H21NO7/c1-15(2,3)23-14(19)16-10-8(13(17)18)7-9(20-4)11(21-5)12(10)22-6/h7H,1-6H3,(H,16,19)(H,17,18)
InChIKeyFQBFMANNSTYZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-2-Amino-3,4,5-Trimethoxybenzoic Acid: A Protected Non-Proteinogenic Amino Acid for Solid-Phase Peptide Synthesis and Complex Molecule Construction


Boc-2-amino-3,4,5-trimethoxybenzoic acid (CAS: 1185297-87-3) is a protected non-proteinogenic aromatic amino acid derivative. It features a benzoic acid core substituted with methoxy groups at the 3, 4, and 5 positions and an amino group at the 2 position, which is protected by a tert-butyloxycarbonyl (Boc) group . With a molecular formula of C₁₅H₂₁NO₇ and a molecular weight of 327.33 g/mol, this compound serves primarily as a protected building block in organic synthesis . The Boc group enables selective deprotection under mild acidic conditions, allowing controlled functionalization during multi-step synthetic sequences . This compound is particularly relevant in peptide synthesis and the preparation of pharmaceutical intermediates, where precise protection and deprotection strategies are required [1]. Its electron-rich trimethoxyphenyl moiety contributes to distinct reactivity profiles compared to unsubstituted or differently substituted analogs .

Why Boc-2-Amino-3,4,5-Trimethoxybenzoic Acid Cannot Be Simply Replaced by Common Aromatic Amino Acids or Analogs


Substituting Boc-2-amino-3,4,5-trimethoxybenzoic acid with simpler or structurally related aromatic amino acid derivatives in synthetic applications is not straightforward. First, the specific 3,4,5-trimethoxy substitution pattern confers distinct electronic and steric properties that are critical for target interactions . Second, the 2-amino-3,4,5-trimethoxybenzoic acid scaffold is a defined pharmacophore in several bioactive compound classes, including HDAC inhibitors and quinazolinone derivatives, where the methoxy group arrangement directly influences activity [1] [2]. Third, the Boc protecting group enables compatibility with standard solid-phase peptide synthesis protocols, while alternative protecting strategies (e.g., Fmoc) require different deprotection conditions that may be incompatible with acid-sensitive functionalities . Finally, the electron-rich trimethoxyphenyl moiety may provide enhanced solubility characteristics that impact reaction efficiency and purification outcomes . Therefore, direct substitution without validation can lead to altered reactivity, reduced yields, or compromised biological activity.

Boc-2-Amino-3,4,5-Trimethoxybenzoic Acid (CAS 1185297-87-3): Comparative Performance Data vs. Closest Analogs


Methoxy Substitution Pattern Affects Electronic Properties and Synthetic Reactivity: 3,4,5- vs. 2,3,4-Trimethoxy Derivatives

The 3,4,5-trimethoxy substitution pattern in Boc-2-amino-3,4,5-trimethoxybenzoic acid produces a distinct electron density distribution compared to the 2,3,4-regioisomeric analog. In related trimethoxybenzamide HDAC inhibitor studies, the 3,4,5-trimethoxybenzamide derivative demonstrated an IC50 of 2.21 µM against Trypanosoma cruzi with a high selectivity index (SI = 298.6) [1]. While direct comparative data between the 3,4,5- and 2,3,4-substituted Boc-protected amino acids are not available in the open literature, computational descriptors for the 2,3,4-regioisomer (CAS 2580220-99-9) show identical molecular formula and topological polar surface area (103 Ų) [2], suggesting that any differentiation arises from electronic and steric effects of the methoxy arrangement rather than bulk physicochemical properties.

Medicinal chemistry Peptide synthesis Pharmacophore optimization

Boc vs. Fmoc Protection Strategy: Suitability for Long or Difficult Peptide Sequences

The Boc protecting group on this compound confers specific advantages in solid-phase peptide synthesis compared to Fmoc-protected analogs. According to established peptide synthesis protocols, Boc/Bzl protection, when utilized with in situ neutralization, can provide superior results for long or difficult peptide sequences . This is because aggregation tends to be more problematic with Fmoc/tBu protection, and Fmoc deprotection often becomes slower in longer peptides due to aggregation . While Fmoc/tBu protection is better suited for acid-sensitive peptides and allows easier laboratory-scale synthesis, Boc-protected building blocks like this compound are preferred when synthesizing extended or aggregation-prone sequences .

Solid-phase peptide synthesis Protecting group strategy Peptide therapeutics

Solubility Profile: Enhanced Aqueous Solubility vs. Unprotected Analog

Boc-2-amino-3,4,5-trimethoxybenzoic acid demonstrates high aqueous solubility, with reported solubility in water of ≥ 100 mg/mL (equivalent to ≥ 767.87 mM at saturation) . In contrast, the unprotected analog 2-amino-3,4,5-trimethoxybenzoic acid (CAS 61948-85-4) does not have comparable solubility data reported in readily accessible technical datasheets, though it is typically supplied as a powder requiring storage at -20°C for maximum stability . The Boc group contributes to the solubility enhancement while maintaining stability in DMSO solutions stored at -20°C for up to 2 months .

Formulation development Reaction optimization Purification strategy

Synthetic Versatility: Chromogenic Substrate Intermediate in Diagnostic Enzyme Assays

Boc-protected aromatic amino acids, including Boc-2-amino-3,4,5-trimethoxybenzoic acid and its analogs, are disclosed in patent literature as key components of chromogenic compounds used for detecting and determining enzymes [1]. Patent CA 1323726 describes chromogenic compounds of formula I that incorporate Boc-protected amino acids as protecting groups that are conventional in peptide chemistry (specifically citing Boc-, Z-, or Fmoc-) [2]. While the patent does not provide head-to-head quantitative performance data between different Boc-protected aromatic amino acids, it establishes that the Boc protection strategy is explicitly preferred over unprotected amines for these chromogenic applications [3]. The trimethoxy substitution pattern further contributes to the chromogenic properties through its electron-rich aromatic system [4].

Enzyme assays Diagnostic reagents Chromogenic substrates

Optimal Application Scenarios for Boc-2-Amino-3,4,5-Trimethoxybenzoic Acid (CAS 1185297-87-3)


Solid-Phase Peptide Synthesis of Long or Aggregation-Prone Sequences

This compound is optimally deployed in solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry for the construction of long or difficult peptide sequences where aggregation is a concern . The Boc protecting group, when utilized with in situ neutralization protocols, has been demonstrated to provide superior results for extended sequences compared to Fmoc/tBu strategies . The 3,4,5-trimethoxyphenyl moiety serves as a non-proteinogenic aromatic residue that can introduce conformational constraint or unique pharmacophoric properties to the synthetic peptide.

HDAC Inhibitor and Quinazolinone Derivative Scaffold Construction

The 2-amino-3,4,5-trimethoxybenzoic acid core is a validated scaffold for HDAC inhibitor development and quinazolinone derivative synthesis [1]. While the Boc-protected form is primarily a synthetic intermediate, its use enables controlled sequential functionalization in multi-step syntheses targeting these bioactive compound classes . Related 3,4,5-trimethoxybenzamide derivatives have demonstrated potent trypanocidal activity (IC50 = 2.21 µM, SI = 298.6), suggesting that the trimethoxy substitution pattern is a privileged pharmacophore worth preserving in synthetic routes [2].

Chromogenic Enzyme Substrate Development for Diagnostic Applications

Patent literature explicitly discloses Boc-protected aromatic amino acids as components of chromogenic compounds for enzyme detection and determination [3]. The Boc protection is cited as a conventional protecting group suitable for such applications, alongside Z- and Fmoc-protected variants [4]. The electron-rich trimethoxyphenyl aromatic system may contribute to the chromogenic properties of the resulting assay reagents. This application scenario is particularly relevant for researchers developing diagnostic enzyme assays requiring colorimetric or fluorometric readouts.

Reaction Optimization in Aqueous or Mixed Solvent Systems

With demonstrated aqueous solubility of ≥ 100 mg/mL, this compound offers practical advantages in reaction setups requiring aqueous or mixed solvent conditions . This high solubility profile facilitates efficient coupling reactions in peptide synthesis, simplifies aqueous workup procedures, and may enable higher concentration formulations for biological testing compared to less soluble aromatic amino acid derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-2-amino-3,4,5-trimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.